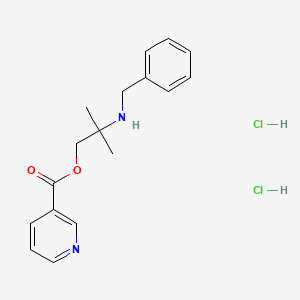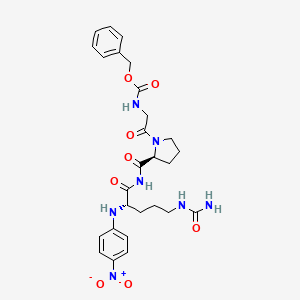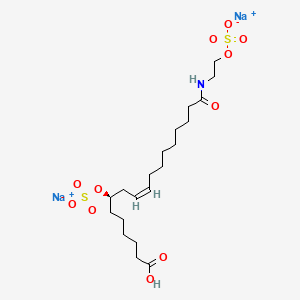
Glycyl-isolysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-isolysine is a dipeptide composed of glycine and isoleucine It is a simple peptide that plays a significant role in various biochemical processes Glycine is the smallest amino acid, while isoleucine is a branched-chain amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycyl-isolysine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reaction: Glycine is coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group on the glycine is removed to allow the next amino acid to couple.
Addition of Isoleucine: Isoleucine is then added to the growing peptide chain using the same coupling reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be more suitable for large-scale production, while SPPS offers higher purity and is often used for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-isolysine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: The amino groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction will restore the original amino groups.
Wissenschaftliche Forschungsanwendungen
Glycyl-isolysine has several applications in scientific research, including:
Chemistry: It is used as a building block for more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and peptide-based therapies.
Industry: It is used in the synthesis of various biochemical products and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of glycyl-isolysine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Glycyl-L-isoleucine: Similar to glycyl-isolysine but with a different stereochemistry.
Glycyl-L-lysine: A dipeptide composed of glycine and lysine.
Uniqueness
This compound is unique due to its specific combination of glycine and isoleucine, which imparts distinct properties. Its branched-chain structure from isoleucine differentiates it from other simple dipeptides, potentially offering unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
1191-22-6 |
|---|---|
Molekularformel |
C8H17N3O3 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
YOYBPHLYMUAKGZ-LURJTMIESA-N |
Isomerische SMILES |
C(CCNC(=O)CN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)CN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



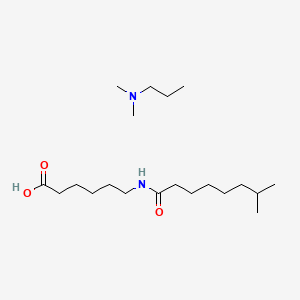


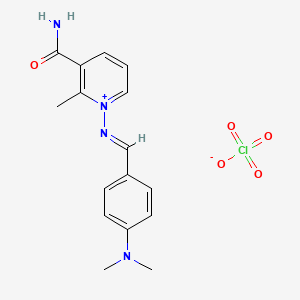


![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

